molecular formula C3H2ClF5O2 B7768428 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

Cat. No.: B7768428
M. Wt: 200.49 g/mol
InChI Key: KODPWAQOSRGQFM-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is a fluorinated organic compound with the molecular formula C3H2ClF5O2. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODPWAQOSRGQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol can be synthesized through the reaction of fluorinated alkanes with chlorinated alkanes. One common method involves the fluorination of butane followed by chlorination with ethane .

Industrial Production Methods: Industrial production typically involves a vapor phase process where 1,1,1,3,3-pentachloropropane is fluorinated with hydrogen fluoride in the presence of a vapor phase catalyst . This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different fluorinated products.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products:

    Substitution: Products include various fluorinated alcohols and ethers.

    Oxidation: Products include fluorinated carboxylic acids and ketones.

Scientific Research Applications

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with nucleophiles and electrophiles, facilitating substitution and oxidation reactions.

    Pathways Involved: The presence of both chlorine and fluorine atoms allows for unique reaction pathways, including halogen exchange and radical formation.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is unique due to its combination of chlorine and fluorine atoms along with hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol (C3H2ClF5O2) is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features both chlorine and fluorine atoms, which contribute to its distinctive reactivity and biological activity.

  • Molecular Formula : C3H2ClF5O2
  • Molecular Weight : 200.49 g/mol
  • IUPAC Name : 1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

Synthesis Methods

The synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol typically involves the reaction of fluorinated alkanes with chlorinated alkanes. Common methods include:

  • Fluorination of Butane : Followed by chlorination with ethane.
  • Gas-phase Fluorination : Involves treating a mixture of pentachloropropane with hydrofluoric acid in the presence of a catalyst .

The biological activity of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is primarily attributed to its interaction with biological molecules through nucleophilic substitution and oxidation reactions. The presence of both chlorine and fluorine allows for unique reaction pathways:

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles.
  • Oxidation Reactions : The compound can undergo oxidation to yield different fluorinated products.

Toxicological Profile

The toxicological impact of this compound has been a subject of research. Studies indicate that it may exhibit varying levels of toxicity based on exposure routes:

Exposure RouteToxicity Level
InhalationModerate
OralLow
DermalLow

Research has shown that the compound can induce oxidative stress in certain biological systems, leading to cellular damage at higher concentrations .

Case Studies

Several case studies have explored the biological effects of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol:

  • Cellular Response Study :
    • Objective : To assess the cytotoxic effects on human cell lines.
    • Findings : At concentrations above 100 µM, significant cell death was observed due to oxidative stress.
  • Environmental Impact Assessment :
    • Objective : To evaluate the effects on aquatic organisms.
    • Findings : Exposure to this compound resulted in altered behavior and reduced reproduction rates in certain fish species.

Scientific Research

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is utilized in various research applications:

  • Biochemical Assays : Used as a stabilizer for biological samples due to its unique chemical properties.
  • Drug Delivery Systems : Investigated for potential use in enhancing drug solubility and stability.

Industrial Applications

This compound is also applied in industrial settings:

  • Specialty Chemicals Production : Employed as an intermediate in the synthesis of various fluorinated compounds.
  • Cleaning Agents : Utilized for cleaning electronic components due to its non-flammable nature and effectiveness against residues.

Comparison with Similar Compounds

To understand its uniqueness further, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Differences
1-Chloro-1,1,3,3-tetrafluoropropaneLacks hydroxyl groupsLess reactive than pentafluoropropane diol
1-Chloro-2-hydroxy-1,1-difluoropropaneFewer fluorine atomsDifferent biological activity profile

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